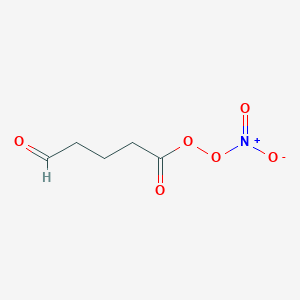![molecular formula C10H11BrO2 B14316209 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane CAS No. 112548-35-3](/img/no-structure.png)
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a bromomethyl group attached to a phenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Bromomethyl)phenoxy]methyl}oxirane typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-(bromomethyl)phenol. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Etherification: The brominated phenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide (NaOH) to form the desired oxirane compound. The reaction conditions typically involve heating the mixture to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines. These reactions typically occur under acidic or basic conditions and result in the formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Ring-Opening Reactions: Acidic conditions often involve the use of sulfuric acid (H2SO4) or hydrochloric acid (HCl), while basic conditions may involve sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Ring-Opening Reactions: Formation of diols, ethers, or amino alcohols.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with varying functional groups.
科学研究应用
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving epoxide intermediates.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
相似化合物的比较
Similar Compounds
2-{[4-(Chloromethyl)phenoxy]methyl}oxirane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{[4-(Methyl)phenoxy]methyl}oxirane: Lacks the halogen substituent, resulting in different reactivity and applications.
2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane:
Uniqueness
2-{[4-(Bromomethyl)phenoxy]methyl}oxirane is unique due to the presence of both a bromomethyl group and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications. The bromomethyl group enhances its reactivity towards nucleophiles, while the oxirane ring provides a reactive site for ring-opening reactions, enabling the synthesis of diverse functionalized derivatives.
属性
| 112548-35-3 | |
分子式 |
C10H11BrO2 |
分子量 |
243.10 g/mol |
IUPAC 名称 |
2-[[4-(bromomethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H11BrO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,5-7H2 |
InChI 键 |
MIHHDOPYPADSJC-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC=C(C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)

![Silane, trimethyl[2-(phenylmethyl)-2-propenyl]-](/img/structure/B14316161.png)

![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
